molecular formula C10H11ClF3NO B1316479 3-[2-(Trifluoromethyl)phenoxy]azetidine Hydrochloride CAS No. 82622-46-6

3-[2-(Trifluoromethyl)phenoxy]azetidine Hydrochloride

Cat. No. B1316479
CAS RN: 82622-46-6
M. Wt: 253.65 g/mol
InChI Key: ALYCFCGEABMLRY-UHFFFAOYSA-N
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Description

“3-[2-(Trifluoromethyl)phenoxy]azetidine Hydrochloride” is a chemical compound with the CAS Number: 82622-46-6 . It has a molecular weight of 253.65 . The IUPAC name for this compound is 3-[2-(trifluoromethyl)phenoxy]azetidine hydrochloride .


Molecular Structure Analysis

The InChI code for “3-[2-(Trifluoromethyl)phenoxy]azetidine Hydrochloride” is 1S/C10H10F3NO.ClH/c11-10(12,13)8-3-1-2-4-9(8)15-7-5-14-6-7;/h1-4,7,14H,5-6H2;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“3-[2-(Trifluoromethyl)phenoxy]azetidine Hydrochloride” is a white to off-white powder or crystals . It should be stored in a refrigerator .

Scientific Research Applications

Pharmacological Research

Compounds with complex structures, such as "3-[2-(Trifluoromethyl)phenoxy]azetidine Hydrochloride", often serve as key subjects in pharmacological research. Their study can lead to the development of new drugs with improved efficacy and reduced side effects. For instance, chlorogenic acid, a phenolic compound, has shown a variety of therapeutic roles including antioxidant, anti-inflammatory, and neuroprotective effects, suggesting a broad spectrum of applications in treating diseases (Naveed et al., 2018).

Biological Activities

The exploration of the biological activities of chemical compounds is crucial for identifying their potential therapeutic benefits. As an example, the review by Pei et al. (2016) discusses the pharmacokinetic properties and diverse biological activities of p-coumaric acid and its conjugates, highlighting their significance in developing cosmeceutical ingredients (Pei et al., 2016).

Environmental Impact

Understanding the environmental fate and effects of chemical substances, including those used in pharmaceuticals and personal care products, is also a critical area of research. The review by Muszyński et al. (2019) on the occurrence and transformation of phenoxy acids in aquatic environments provides insights into the persistence and ecological risks associated with these compounds, pointing to the need for sustainable chemical practices (Muszyński et al., 2019).

Antimicrobial Properties

Research into the antimicrobial properties of chemical compounds is vital for addressing resistance issues. Benzophenone-3, a common component in sunscreen products, has been studied for its occurrence, toxicities, and ecological risks, offering a perspective on the health and environmental implications of widely used chemical substances (Kim & Choi, 2014).

Safety And Hazards

This compound has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-[2-(trifluoromethyl)phenoxy]azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO.ClH/c11-10(12,13)8-3-1-2-4-9(8)15-7-5-14-6-7;/h1-4,7,14H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYCFCGEABMLRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=CC=C2C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(Trifluoromethyl)phenoxy]azetidine Hydrochloride

CAS RN

82622-46-6
Record name 3-[2-(trifluoromethyl)phenoxy]azetidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CL Cioffi, N Dobri, EE Freeman… - Journal of Medicinal …, 2014 - ACS Publications
Accumulation of lipofuscin in the retina is associated with pathogenesis of atrophic age-related macular degeneration and Stargardt disease. Lipofuscin bisretinoids (exemplified by N-…
Number of citations: 59 pubs.acs.org

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